molecular formula C12H13NO2 B2884874 4-Benzylpiperidine-2,6-dione CAS No. 27448-01-7

4-Benzylpiperidine-2,6-dione

Cat. No.: B2884874
CAS No.: 27448-01-7
M. Wt: 203.241
InChI Key: ZBSZDPUOBXDFSR-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C12H13NO2. It is characterized by a piperidine ring substituted with a benzyl group at the 4-position and keto groups at the 2 and 6 positions. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

4-Benzylpiperidine-2,6-dione primarily targets the monoamine neurotransmitters in the brain, specifically dopamine and serotonin . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

The compound interacts with its targets by increasing the release of these neurotransmitters. It has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system , which includes dopamine, norepinephrine, and serotonin pathways . By increasing the release of these neurotransmitters and inhibiting their breakdown, the compound can enhance the signaling in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidine-2,6-dione typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One efficient method involves the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields.

Industrial Production Methods: Industrial production of this compound can be achieved through kilo-scale synthesis using abundant acetates and acrylamides. The robust protocol allows for the synthesis of this compound with excellent functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield piperidine derivatives with reduced keto groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

4-Benzylpiperidine-2,6-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Benzylpiperidine: Similar structure but lacks the keto groups at the 2 and 6 positions.

    Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

    Tetrahydroisoquinoline: A different heterocyclic structure with similar pharmacological properties.

Uniqueness: 4-Benzylpiperidine-2,6-dione is unique due to its dual functionality as a monoamine releasing agent and a monoamine oxidase inhibitor. This dual action makes it a valuable compound in the study of neurological disorders and the development of therapeutic agents .

Properties

IUPAC Name

4-benzylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-10(8-12(15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZDPUOBXDFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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